molecular formula C18H11Cl2N5O2 B2733994 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-18-5

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2733994
CAS No.: 919842-18-5
M. Wt: 400.22
InChI Key: LXZJSJURWVEWOA-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core structure, which serves as a bioisostere for purine nucleobases . This compound has demonstrated significant potential in oncological research, exhibiting excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel . Its primary researched mechanism of action is the potent inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), with one study reporting a notable IC50 value of 0.034 μM . Beyond its direct anti-proliferative effects, this compound has also been investigated for its ability to inhibit P-glycoprotein, a key contributor to multi-drug resistance in cancer cells, and to induce cell cycle arrest at the S-phase . The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to occupy the adenine binding pocket of ATP-binding sites in various kinases . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJSJURWVEWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound classified within the pyrazolo[3,4-d]pyrimidine derivatives. This compound exhibits diverse biological activities and has potential therapeutic applications due to its unique chemical structure, which includes multiple functional groups such as chloro and benzamide moieties. The presence of these groups enhances its interactions with biological targets, making it a candidate for further pharmacological exploration.

  • Molecular Formula : C18_{18}H11_{11}Cl2_{2}N5_{5}O2_{2}
  • Molecular Weight : 400.2 g/mol
  • CAS Number : 919842-18-5

Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in critical cell signaling pathways. Kinases play a significant role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Inhibition of Kinases

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been shown to exhibit inhibitory activity against several key kinases:

Kinase Targeted Pathway Effect
Aurora KinaseCell cycle regulationInhibition of mitosis
FLT3Hematopoiesis and leukemogenesisPotential anti-leukemic effects
JAK2Cytokine signalingModulation of immune response

The mechanism of action involves binding to specific kinase domains, leading to the inhibition of their enzymatic activity. This results in the modulation of downstream signaling pathways that are crucial for tumor growth and survival.

Case Studies and Research Findings

  • Preclinical Models : In studies involving cancer cell lines, treatment with 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide resulted in reduced cell viability and induction of apoptosis. For instance:
    • Cell Line : A549 (lung cancer)
    • Concentration : 10 µM
    • Observation : 60% reduction in cell viability after 48 hours.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to significant tumor regression:
    • Model : C57BL/6 mice with implanted tumors.
    • Dosage : 5 mg/kg body weight every two days.
    • Outcome : Tumor size decreased by approximately 50% over four weeks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing the pyrazolo[3,4-d]pyrimidinone core or benzamide/acetamide functionalities.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (Target) 2-Cl (benzamide), 3-Cl (phenyl) C₁₈H₁₂Cl₂N₅O₂* ~420.2 Not explicitly reported
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide 2-CF₃ (benzamide), 3-Cl (phenyl) C₁₉H₁₁ClF₃N₅O₂ 433.774 Higher lipophilicity (CF₃ group)
2-Chloro-6-fluoro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 2-Cl,6-F (benzamide), 3-Cl (phenyl) C₁₈H₁₁Cl₂FN₅O₂* ~438.7 Potential enhanced halogen bonding
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide N-methylacetamide (replaces benzamide) C₁₅H₁₃ClN₅O₂ 353.75 Simplified structure; improved solubility
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide Sulfonamide, thioxo, 4-Cl/4-F substituents C₃₁H₂₀ClFN₆O₄S₂ 714.01 Anti-HIV1 activity

*Calculated based on structural similarity.

Key Observations:

Electron-Withdrawing Groups :

  • The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target’s 2-chloro substituent.
  • The 6-fluoro addition in may enhance halogen bonding interactions with target proteins.

Sulfonamide derivatives () exhibit antiviral activity, suggesting the pyrazolo-pyrimidinone scaffold’s versatility in drug design.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by sequential functionalization:

Core Formation : Condensation of 3-chlorophenylhydrazine with malononitrile or derivatives to form the pyrazolo[3,4-d]pyrimidine scaffold .

Substituent Introduction : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions (~80–100°C) .

Benzamide Coupling : Reaction with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF .
Optimization : Yields are improved via column chromatography (silica gel, ethyl acetate/hexane) and monitored by TLC/HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., bond lengths, angles) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.3–8.1 ppm for chlorophenyl groups) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~468) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electron density distribution (e.g., HOMO/LUMO orbitals) using Gaussian or ORCA to identify reactive sites .
  • Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina. Studies show a docking score of −9.2 kcal/mol, suggesting strong affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM across studies) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Validation : Repeat experiments with internal controls (e.g., staurosporine) to confirm potency .

Q. How is regioselectivity controlled during synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

  • Catalytic Control : Use Pd(0) catalysts for Suzuki coupling to direct substitutions at the 1- and 5-positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-oxo group .
  • Steric Guidance : Bulky substituents (e.g., 3-chlorophenyl) hinder undesired side reactions at adjacent sites .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC over 24h .
  • Light/Temperature Sensitivity : Store at −20°C in amber vials; TGA/DSC analysis reveals decomposition >200°C .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. How can toxicity be minimized while maintaining efficacy?

  • SAR Studies : Modify the benzamide moiety (e.g., replace 2-Cl with 2-F) to reduce hepatotoxicity while retaining kinase inhibition .
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out Pan-Assay Interference Compounds (PAINS) .
  • In Vivo Profiling : Conduct acute toxicity tests in rodents (LD₅₀ > 500 mg/kg suggests safety for further development) .

Key Research Gaps and Future Directions

  • Crystallographic Data : Limited high-resolution structures of the compound bound to targets (prioritize PDB deposition).
  • In Vivo Efficacy : Few studies on pharmacokinetics (e.g., bioavailability <20% in preliminary models) .
  • Polypharmacology : Unclear off-target effects (e.g., screening against 100+ kinases needed) .

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